molecular formula C10H13NO2 B1623761 Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)- CAS No. 39251-40-6

Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-

Cat. No. B1623761
CAS RN: 39251-40-6
M. Wt: 179.22 g/mol
InChI Key: VWKGPFHYXWGWEI-SECBINFHSA-N
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Patent
US03976680

Procedure details

A mixture of ethyl DL-phenylglycinate (5.021 g., 96% pure i.e. 27.0 mmole) and (+)-tartaric acid (2.027 g., 13.5 mmole, 0.5 equiv.) in ethanol (47 ml.) and benzaldehyde (2.75 ml., 2.88 g., 27.1 mmole, 1 equiv.) was stirred at 20°; crystallisation began within 5 minutes. After 10 days the mixture was filtered and the product washed with ethanol (2 × 7 ml.) and dried at 20°/4 mm. for 3 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole ethanol (3.922 g., 39% yield based on ester present or 78 % yield based on (+)-tartaric acid present), [α]D21 - 45.9° (c 2.506, H2O).
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
2.027 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O.C(=O)C1C=CC=CC=1>C(O)C>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
5.021 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Name
Quantity
2.027 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation
FILTRATION
Type
FILTRATION
Details
After 10 days the mixture was filtered
Duration
10 d
WASH
Type
WASH
Details
the product washed with ethanol (2 × 7 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 20°/4 mm

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976680

Procedure details

A mixture of ethyl DL-phenylglycinate (5.021 g., 96% pure i.e. 27.0 mmole) and (+)-tartaric acid (2.027 g., 13.5 mmole, 0.5 equiv.) in ethanol (47 ml.) and benzaldehyde (2.75 ml., 2.88 g., 27.1 mmole, 1 equiv.) was stirred at 20°; crystallisation began within 5 minutes. After 10 days the mixture was filtered and the product washed with ethanol (2 × 7 ml.) and dried at 20°/4 mm. for 3 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole ethanol (3.922 g., 39% yield based on ester present or 78 % yield based on (+)-tartaric acid present), [α]D21 - 45.9° (c 2.506, H2O).
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
2.027 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O.C(=O)C1C=CC=CC=1>C(O)C>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
5.021 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Name
Quantity
2.027 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation
FILTRATION
Type
FILTRATION
Details
After 10 days the mixture was filtered
Duration
10 d
WASH
Type
WASH
Details
the product washed with ethanol (2 × 7 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 20°/4 mm

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976680

Procedure details

A mixture of ethyl DL-phenylglycinate (5.021 g., 96% pure i.e. 27.0 mmole) and (+)-tartaric acid (2.027 g., 13.5 mmole, 0.5 equiv.) in ethanol (47 ml.) and benzaldehyde (2.75 ml., 2.88 g., 27.1 mmole, 1 equiv.) was stirred at 20°; crystallisation began within 5 minutes. After 10 days the mixture was filtered and the product washed with ethanol (2 × 7 ml.) and dried at 20°/4 mm. for 3 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole ethanol (3.922 g., 39% yield based on ester present or 78 % yield based on (+)-tartaric acid present), [α]D21 - 45.9° (c 2.506, H2O).
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
2.027 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(O)(=O)C(C(C(O)=O)O)O.C(=O)C1C=CC=CC=1>C(O)C>[CH3:1][CH2:2][O:3][C:4]([C@H:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5]

Inputs

Step One
Name
Quantity
5.021 g
Type
reactant
Smiles
CCOC(=O)C(C1=CC=CC=C1)N
Name
Quantity
2.027 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
47 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 20°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
crystallisation
FILTRATION
Type
FILTRATION
Details
After 10 days the mixture was filtered
Duration
10 d
WASH
Type
WASH
Details
the product washed with ethanol (2 × 7 ml.)
CUSTOM
Type
CUSTOM
Details
dried at 20°/4 mm

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CCOC(=O)[C@@H](C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.